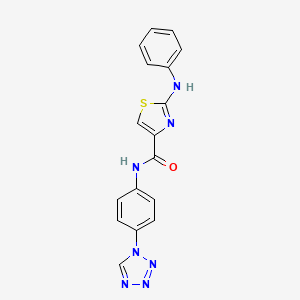

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, a thiazole ring, and an amide group, making it a versatile molecule for further chemical modifications and applications.

Properties

IUPAC Name |

2-anilino-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7OS/c25-16(15-10-26-17(21-15)20-12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)24-11-18-22-23-24/h1-11H,(H,19,25)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBTNRKRRFQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and thiazole rings. One common approach is to first synthesize the tetrazole ring using a diazotization reaction, followed by the formation of the thiazole ring through cyclization reactions. The phenylamino group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) and phenyl lithium (PhLi).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, such as nitro, amino, or halogen groups.

Scientific Research Applications

Biological Activities

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial effects against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

The compound has been evaluated for its anticancer potential against several human cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer (T47D) and colon cancer (HCT116) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| T47D | 27.3 |

| HCT116 | 6.2 |

The mechanism of action may involve enzyme inhibition, cell cycle arrest, and the generation of reactive oxygen species, leading to apoptosis in cancer cells.

Cardiovascular Effects

Research has indicated that derivatives of this compound may possess cardiotonic properties through inhibition of specific enzymes involved in cardiac function. This suggests potential applications in treating cardiovascular diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology focused on synthesizing new thiazole derivatives, including this compound, which exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR), demonstrating that modifications to the thiazole ring enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

Another research article detailed the evaluation of this compound against various cancer cell lines. The results indicated that it effectively inhibited proliferation and induced apoptosis in T47D and HCT116 cells. The study suggested that further optimization of the compound could lead to more potent anticancer agents.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole and thiazole rings can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrazole derivatives: These compounds share the tetrazole ring and are used in various pharmaceutical and material science applications.

Thiazole derivatives: These compounds contain the thiazole ring and are known for their antimicrobial and anticancer properties.

Amide derivatives: These compounds feature the amide group and are commonly used in drug design and synthesis.

Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide stands out due to its combination of tetrazole, thiazole, and amide groups, which allows for a wide range of chemical modifications and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a thiazole ring, a tetrazole moiety, and an amide functional group. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).

Structural Overview

The compound's structure can be broken down into three significant components:

- Thiazole Ring : Known for its diverse biological applications, thiazoles often serve as pharmacophores in medicinal chemistry.

- Tetrazole Moiety : This group is recognized for its bioisosteric properties, effectively mimicking carboxylic acids or amides in biological systems.

- Amide Functional Group : This feature enhances the compound's solubility and interaction with biological targets.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 100 to 400 μg/mL, indicating moderate activity compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation, with IC50 values often comparable to established chemotherapeutics such as doxorubicin. For example, certain thiazole compounds have shown IC50 values less than 5 μg/mL against various cancer cell lines . The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxic activity.

3. Cardiotonic Activity

Recent studies indicate that related compounds can act as cardiotonic agents by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B. One derivative exhibited significant inhibition with an IC50 value of 0.24 μM against PDE3A, suggesting potential therapeutic applications in heart failure .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-containing compounds reveals several key insights into their biological activity:

- Substituents on the Phenyl Ring : The presence of methyl or chloro substituents at specific positions enhances anticancer activity.

- Combination of Functional Groups : The synergistic effects of combining tetrazole and thiazole functionalities may allow targeting multiple pathways within biological systems .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole Derivatives | Thiazole ring with various substitutions | Antimicrobial, anticancer |

| Tetrazole Derivatives | Contains tetrazole moiety | Antihypertensive, diuretic |

| N-(Phenylcarboxamide) | Amide group attached to phenyl | Anticancer |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through condensation reactions involving α-haloketones and thiourea.

- Synthesis of the Tetrazole Moiety : Often synthesized from nitriles using sodium azide in the presence of a Lewis acid.

- Final Coupling Steps : Involves coupling reactions to attach the phenylamine group and form the final amide structure.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

- A study reported that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .

- Another investigation focused on the cardiotonic effects of related compounds, demonstrating their potential for treating heart conditions via PDE inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide, and how are intermediates characterized?

- Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the thiazole core through cyclization of thiourea derivatives with α-haloketones (e.g., bromoketones) under reflux conditions .

- Step 2 : Introduction of the tetrazole moiety via Huisgen 1,3-dipolar cycloaddition using sodium azide and a nitrile precursor under acidic conditions .

- Step 3 : Amide coupling (e.g., EDC/HOBt) to attach the phenylamino group to the thiazole ring .

- Characterization : Intermediates are validated using 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), ESI-MS (e.g., [M+H]+ at m/z ~423), and HPLC (e.g., ≥95% purity with C18 columns and acetonitrile/water gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

- Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., tetrazole protons at δ 9.1–9.3 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of CO from the carboxamide group) .

- HPLC : Monitor purity using reverse-phase columns with UV detection (λ = 254 nm) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Answer :

- Reaction Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Enhances solubility of intermediates |

| Catalyst | CuI for azide-alkyne cycloaddition | Reduces side reactions |

| Temperature | 60–80°C for amide coupling | Accelerates reaction kinetics |

- Purification : Use preparative HPLC with gradient elution or silica gel chromatography (ethyl acetate/hexane) .

Q. What computational strategies predict its binding modes with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BTK inhibitors in ) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- QSAR : Correlate substituent electronegativity (e.g., tetrazole’s dipole moment) with bioactivity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Answer :

- Modification Sites :

- Assay Design : Test derivatives in parallel with parent compound using dose-response curves (e.g., pIC50 values) .

Q. How to resolve contradictions in biological data across studies (e.g., varying IC50 values)?

- Answer :

- Assay Conditions : Standardize cell lines (e.g., ATCC-certified), serum concentration (e.g., 10% FBS), and incubation time (e.g., 48 hr) .

- Compound Stability : Assess degradation via LC-MS in cell culture media (e.g., t1/2 > 24 hr) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .

Q. What crystallographic techniques determine its 3D structure?

- Answer :

- X-ray Crystallography : Use CCP4 suite for data processing (e.g., PHENIX for refinement) .

- Conditions : Grow crystals via vapor diffusion (e.g., 20% PEG 8000 in 0.1 M HEPES pH 7.5) .

- Analysis : Resolve bond angles (e.g., C-N-C in tetrazole: ~120°) and torsion angles to confirm planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.